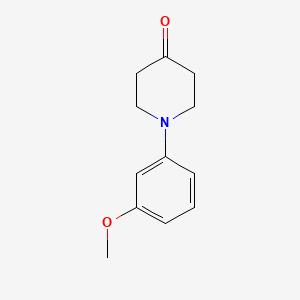

1-(3-Methoxyphenyl)piperidin-4-one

Übersicht

Beschreibung

1-(3-Methoxyphenyl)piperidin-4-one is an organic compound with the molecular formula C12H15NO2. It is a derivative of piperidinone, featuring a methoxy group attached to the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)piperidin-4-one can be synthesized through several methods. One common approach involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate are condensed . Another method involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized for yield and purity, often involving reflux in ethanol or other suitable solvents .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Methoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Sodium chlorite or other oxidizing agents.

Reduction: Hydrogenation using catalysts like palladium on carbon.

Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products:

Oxidation: Lactams or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(3-Methoxyphenyl)piperidin-4-one has been investigated for various applications across multiple disciplines:

Chemistry

- Intermediate in Synthesis : This compound is frequently employed as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, such as oxidation and reduction, enhances its utility as a building block for more intricate structures.

Biology

- Antimicrobial and Antifungal Properties : Research indicates that this compound exhibits potential antimicrobial activity, making it a candidate for developing new antibacterial and antifungal agents. Studies have shown its effectiveness against specific pathogens, contributing to the search for novel therapeutic agents .

Medicine

- Drug Development : The compound is explored for its analgesic and central nervous system depressant activities. Its interactions with biological targets suggest potential applications in treating pain and other CNS disorders. Notably, it has been studied for its effects on cellular processes related to inflammation and oxidative stress .

Industry

- Production of Specialty Chemicals : In industrial settings, this compound is utilized to create materials with specific chemical properties, contributing to advancements in material science and chemical manufacturing.

Table 1: Summary of Research Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Intermediate for synthesis | Used in creating complex organic molecules |

| Biology | Antimicrobial properties | Effective against specific pathogens |

| Medicine | Analgesic potential | Investigated for CNS depressant activities |

| Industry | Specialty chemicals | Utilized in production processes |

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| CNS Depressant | Reduced neuronal excitability | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study 1: Antimicrobial Efficacy

A study demonstrated the antimicrobial activity of this compound against several bacterial strains. The compound was effective at low concentrations, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Analgesic Properties

Research focused on the analgesic properties of this compound showed significant pain relief in animal models. The results suggest that it may act through modulation of pain signaling pathways, warranting further investigation into its therapeutic potential.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxyphenyl)piperidin-4-one involves its interaction with various molecular targets. For instance, it can bind to DNA via intercalation, affecting cellular processes . Additionally, it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2,6-Diaryl-3-methyl-4-piperidones: These compounds share a similar piperidinone core and exhibit comparable biological activities.

2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: This compound features additional methoxy groups, enhancing its antioxidant and antimicrobial properties.

Uniqueness: 1-(3-Methoxyphenyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .

Biologische Aktivität

1-(3-Methoxyphenyl)piperidin-4-one is an organic compound characterized by the molecular formula CHNO. It is a derivative of piperidinone, notable for its methoxy group attached to the phenyl ring. This compound has garnered attention due to its diverse biological activities, which include interactions with various enzymes and proteins, influencing multiple biochemical pathways.

This compound exhibits its biological effects primarily through interactions with specific biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation. Notably, it interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can modulate metabolic pathways significantly.

Cellular Effects

The compound influences cellular processes by modulating signaling pathways, gene expression, and cellular metabolism. Research indicates that it affects the expression of genes involved in oxidative stress response and inflammation. Additionally, it alters the activity of key signaling molecules, such as kinases and phosphatases.

Dosage Effects in Animal Models

Studies have shown that the biological effects of this compound vary significantly with dosage. At lower doses, beneficial effects such as anti-inflammatory and antioxidant activities are observed. Conversely, higher doses can lead to adverse effects, including hepatotoxicity and neurotoxicity. Understanding these threshold effects is critical for determining safe dosage ranges for therapeutic applications.

Metabolic Pathways

The compound is involved in several metabolic pathways and interacts with cytochrome P450 enzymes, which are essential for its metabolism. This interaction can alter metabolic flux and affect the levels of various metabolites. Insights into these pathways are vital for predicting pharmacokinetics and potential drug interactions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,6-Diaryl-3-methyl-4-piperidones | Similar piperidinone core | Comparable biological activities |

| 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one | Additional methoxy groups | Enhanced antioxidant and antimicrobial properties |

| This compound | Unique substitution pattern | Distinct chemical and biological properties |

The unique substitution pattern of this compound imparts distinct chemical properties that enhance its solubility and reactivity compared to similar compounds.

Antimicrobial Properties

Research has indicated that derivatives of piperidinone exhibit antimicrobial properties. For instance, studies have explored the potential of this compound against various pathogens, demonstrating moderate effectiveness against certain bacterial strains .

Antiviral Activity

A study involving similar piperidine derivatives highlighted their antiviral activity against HIV-1 and other viruses. The findings suggest that structural modifications in piperidine compounds can enhance their efficacy against viral infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while lower concentrations may exhibit therapeutic benefits, higher concentrations pose risks of toxicity to human cells .

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12-4-2-3-10(9-12)13-7-5-11(14)6-8-13/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULBKNNHKLHNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612667 | |

| Record name | 1-(3-Methoxyphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158553-32-3 | |

| Record name | 1-(3-Methoxyphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxyphenyl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.